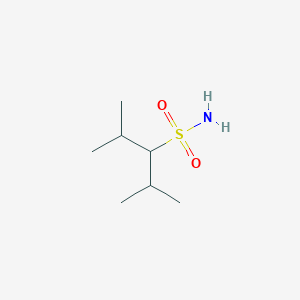

2,4-Dimethylpentane-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

2,4-dimethylpentane-3-sulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-5(2)7(6(3)4)11(8,9)10/h5-7H,1-4H3,(H2,8,9,10) |

InChI Key |

OSUPSDFCOMPKGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethylpentane 3 Sulfonamide and Its Analogues

Asymmetric Synthesis Approaches to Enantiomerically Pure 2,4-Dimethylpentane-3-sulfonamide

Achieving enantiomeric purity is a significant challenge in the synthesis of chiral molecules like this compound. The stereocenter at the 3-position of the pentane (B18724) chain necessitates the use of asymmetric synthetic methods. This section explores various strategies to control the stereochemistry during the formation of the sulfonamide.

Enantioselective C-S Bond Formation Strategies

The direct formation of a carbon-sulfur bond in an enantioselective manner is a powerful tool for the synthesis of chiral sulfur-containing compounds. While direct enantioselective C-S bond formation for aliphatic sulfonamides is a developing area, several principles from related transformations can be applied. One such approach involves the use of chiral catalysts to control the addition of a sulfur-containing nucleophile to an electrophilic carbon source or vice versa.

Recent advancements have demonstrated the potential of organocatalysis in promoting enantioselective C-S bond formation. For instance, bifunctional organocatalysts bearing both a hydrogen-bond donor motif (like thiourea (B124793) or squaramide) and a basic site can activate both the sulfur nucleophile and the electrophile, facilitating a stereocontrolled reaction. acs.org While often applied to different substrate classes, the underlying principles could be adapted for the synthesis of chiral aliphatic sulfonamides.

Another emerging strategy is the catalytic asymmetric sulfur alkylation of sulfenamides. Rhodium-catalyzed coupling of sulfenamides with diazo compounds has been shown to produce S-alkylation products with high yields and enantioselectivity at the newly formed chiral sulfur center. nih.gov These products can be further converted to various sulfur-containing compounds, including sulfonamides, with retention of stereochemistry.

A sequential one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite has been described for the synthesis of sulfonamides, proceeding through sequential C-S and S-N bond formation. nih.gov Adapting such a multicomponent strategy to an asymmetric variant for aliphatic substrates could provide a direct route to chiral sulfonamides.

Chiral Auxiliary-Mediated Synthesis of Sulfonamide Derivatives

A well-established and reliable method for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral sulfonamides, a common strategy involves the reaction of a prochiral sulfinyl chloride with a chiral amine or alcohol auxiliary to form a diastereomeric mixture of sulfinamides or sulfinate esters, respectively. acs.org These diastereomers can often be separated by chromatography or crystallization. Subsequent oxidation and nucleophilic substitution or other transformations can then lead to the desired enantiopure sulfonamide.

A prominent example is the use of tert-butanesulfinamide as a chiral auxiliary. The addition of Grignard reagents to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity, allowing for the synthesis of chiral amines, which are precursors to sulfonamides. rsc.org For the synthesis of this compound, a similar approach could be envisioned where a suitable Grignard reagent is added to an N-tert-butanesulfinyl imine derived from 2,4-dimethylpentan-3-one.

Quinine has also been employed as a chiral auxiliary for the asymmetric synthesis of sulfinamides, affording a variety of chiral sulfinamides in good yields and excellent enantioselectivity from readily available starting materials. nih.gov The auxiliary can be recovered and recycled, making this an efficient process.

The general process for using a chiral auxiliary can be summarized in three steps:

The chiral auxiliary is covalently attached to the achiral substrate.

The resulting intermediate undergoes a diastereoselective reaction to create the desired stereocenter.

The chiral auxiliary is cleaved from the product, which is now enantiomerically enriched, and the auxiliary can ideally be recovered. youtube.com

Asymmetric Catalysis in Sulfonamide Formation

The development of catalytic asymmetric methods is a major goal in modern organic synthesis, offering the potential for high efficiency and enantioselectivity with only a small amount of a chiral catalyst. Transition metal catalysis and organocatalysis have both emerged as powerful tools for the asymmetric synthesis of sulfonamides and their precursors.

Palladium catalysis has been extensively used for the formation of C-N and C-S bonds, which are key steps in sulfonamide synthesis. Palladium-catalyzed methods for preparing arylsulfonyl chlorides and sulfonamides from arylboronic acids have been developed, exhibiting significant functional group tolerance under mild conditions. acs.orgnih.gov While these methods primarily focus on aryl sulfonamides, the underlying catalytic principles could potentially be extended to aliphatic systems.

A notable palladium-catalyzed approach involves the sulfination of aryl halides, which provides access to a wide range of aryl sulfinates. These intermediates can then be converted in one-pot protocols to sulfones and sulfonamides. nih.gov Furthermore, palladium-catalyzed three-component coupling of aryl iodides, sulfur dioxide, and hydrazines can deliver aryl N-aminosulfonamides. acs.org

The asymmetric allylic amination of various nitrogen nucleophiles, including sulfonamides, using a chiral palladium catalyst has been shown to proceed with high yields and enantioselectivities. nih.gov This demonstrates the potential of palladium catalysis in creating chiral C-N bonds involving a sulfonamide moiety. For the synthesis of this compound, a strategy could involve the palladium-catalyzed amination of a suitable allylic substrate with a sulfonamide precursor.

| Catalyst System | Substrate Scope | Key Features |

| Pd-catalyst with L5 ligand | Arylboronic acids | Promotes C-S bond formation for sulfonyl chloride synthesis. acs.orgnih.gov |

| Pd-catalyst | Aryl iodides, sulfur dioxide, hydrazines | Three-component coupling to form N-aminosulfonamides. acs.org |

| [η³-C₃H₅ClPd]₂ / Chiral oxazoline (B21484) ligand | Allylic substrates and N-nucleophiles (including sulfonamides) | Asymmetric allylic amination with high enantioselectivity. nih.gov |

Table 1: Examples of Palladium-Catalyzed Reactions for Sulfonamide Synthesis

Rhodium catalysts have also proven effective in the synthesis of chiral molecules containing nitrogen. Rhodium(III)-catalyzed sulfonamide-directed ortho C-H carbenoid functionalization has been developed, allowing for the derivatization of biologically active sulfonamide structures. rsc.org

More relevant to the asymmetric synthesis of aliphatic sulfonamides is the rhodium-catalyzed enantioselective hydroamination of allyl amines using a chiral BIPHEP-type ligand. This method produces enantioenriched 1,2-diamines, which can be precursors to chiral sulfonamides, in good yields and with excellent enantioselectivities. nih.gov

Furthermore, rhodium-catalyzed asymmetric S-alkylation of sulfenamides with diazo compounds provides a route to chiral sulfur compounds with high enantiomeric ratios at the sulfur center. nih.gov The resulting S-alkylation products can be efficiently converted to a variety of sulfoximines and potentially other sulfur-containing functional groups with complete retention of stereochemistry, offering a novel pathway to chiral sulfonamides.

| Catalyst System | Reaction Type | Product Type |

| Rh(III) catalyst | C-H carbenoid functionalization | Derivatized sulfonamides |

| Rh-catalyst with chiral BIPHEP-type ligand | Enantioselective hydroamination of allyl amines | Enantioenriched 1,2-diamines |

| Chiral Rhodium catalyst | Asymmetric S-alkylation of sulfenamides | Chiral S-alkylation products |

Table 2: Examples of Rhodium-Catalyzed Reactions Relevant to Sulfonamide Synthesis

Development of Novel Synthetic Pathways to the this compound Core

Beyond established asymmetric methods, the development of novel synthetic pathways to access the core structure of this compound is of significant interest. Such pathways might offer improved efficiency, scalability, or access to a broader range of analogues.

One potential avenue is the application of modern C-H activation/functionalization strategies. acs.org Directing group-assisted C-H activation could allow for the late-stage introduction of the sulfonyl group onto a pre-existing 2,4-dimethylpentane (B89610) backbone. While this has been demonstrated primarily for aryl sulfonamides, the development of new directing groups and catalysts could extend this powerful methodology to aliphatic systems.

Another innovative approach could involve a ring-opening reaction of a suitable heterocyclic precursor. For example, nickel-catalyzed carbonylation of aryl N-tosylaziridines has been used to synthesize β-amino ketones. acs.org A similar strategy, perhaps using a different catalyst and starting material, could potentially be adapted to construct the 2,4-dimethylpentan-3-amine (B1215981) core, which could then be converted to the desired sulfonamide.

The synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride has been reported starting from pivalaldehyde and (R)-tert-butyl sulfenamide. This multi-step synthesis involves the formation of an imine, addition of a methyl Grignard reagent, and subsequent deprotection and resolution steps. google.com This demonstrates a viable route to a structurally related chiral amine, which could serve as a key intermediate for the synthesis of this compound through reaction with a suitable sulfonyl chloride.

Direct Amination/Sulfonylation Methods

The most traditional and direct route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. For the synthesis of this compound, this would hypothetically involve the reaction of 2,4-dimethylpentane-3-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. This method is widely used due to the high reactivity of the sulfonyl chloride electrophile. nih.govrsc.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. tandfonline.com

However, the synthesis of the required 2,4-dimethylpentane-3-sulfonyl chloride precursor can be challenging. Approaches to alkyl sulfonyl chlorides are generally more limited than for their aryl counterparts and often involve the oxidative chlorination of the corresponding thiol (2,4-dimethylpentane-3-thiol). rsc.orgcbijournal.com This process can utilize reagents like chlorine gas in aqueous acid or a combination of an oxidizing agent and a chloride source, such as N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride. cbijournal.com

A significant challenge in the direct sulfonylation to form this compound is the steric hindrance around the sulfur atom, imparted by the two isopropyl groups. This bulkiness can impede the nucleophilic attack by the amine, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered substrates.

Modern variations aim to circumvent the use of highly reactive sulfonyl chlorides. One such method involves the direct coupling of sulfonic acids with amines. tandfonline.comnih.gov Reagents like cyanuric chloride can be used to activate the sulfonic acid, facilitating the one-pot synthesis of sulfonamides at room temperature. tandfonline.comtandfonline.com This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Table 1: Comparison of Direct Sulfonylation Methods

| Method | Sulfur Source | Amine Source | Key Reagents/Conditions | Advantages | Potential Challenges for this compound |

|---|---|---|---|---|---|

| Classical Sulfonylation | Sulfonyl Chloride | Ammonia / Primary Amine | Base (e.g., Pyridine, Et3N) | High reactivity, well-established | Steric hindrance, stability of sulfonyl chloride |

| From Sulfonic Acid | Sulfonic Acid | Ammonia / Primary Amine | Activating agent (e.g., Cyanuric Chloride) | Avoids isolation of sulfonyl chloride, milder conditions | Availability of sulfonic acid, potential for low reactivity |

| From N-Silylamines | Sulfonyl Chloride | N-Silylamine | Acetonitrile, reflux | High yields, can be solvent-free | Availability and preparation of N-silylamine |

Alternative Routes from Sulfinic Acids and Thiol Derivatives

Alternative strategies for constructing the sulfonamide linkage bypass the use of sulfonyl chlorides or sulfonic acids as immediate precursors, instead starting from lower oxidation state sulfur compounds like thiols and sulfinic acids.

From Thiols: The direct oxidative coupling of thiols and amines has emerged as a powerful, atom-efficient method for sulfonamide synthesis. rsc.orgrsc.org This one-step process forms the two S=O bonds and the S-N bond, streamlining the synthetic route and reducing waste. rsc.orgrsc.org Various protocols have been developed, including:

Iodine-mediated reactions: A mixture of iodine and an oxidant like tert-butyl hydroperoxide (tBuOOH) can facilitate the reaction between a thiol and aqueous ammonia. rsc.org

Metal-free oxidative coupling: Reagents such as I2O5 can mediate the direct sulfonylation of amines with thiols under metal-free conditions. thieme-connect.com

Electrochemical synthesis: An environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. This method is driven by electricity, requires no sacrificial chemical reagents, and can be performed rapidly, with hydrogen as the only benign byproduct. nih.govresearchgate.netacs.org

For the synthesis of this compound, these methods would start from the corresponding thiol, 2,4-dimethylpentane-3-thiol. The mild conditions of some of these protocols could be advantageous for the sterically congested substrate.

From Sulfinic Acids: Sulfinic acids and their salts (sulfinates) are versatile intermediates that can be converted to sulfonamides. These methods typically involve reaction with an electrophilic nitrogen source. tandfonline.comacs.org While this approach is well-established for aryl sulfinates, its application to aliphatic variants like 2,4-dimethylpentane-3-sulfinic acid is less common. A significant advantage is that sulfinate salts are often stable, crystalline solids, which are easier to handle than the corresponding sulfonyl chlorides. acs.org Recent advances include palladium-catalyzed couplings of aryl iodides with a sulfur dioxide surrogate (DABSO) to generate sulfinates, which are then treated with an amine and an oxidant like bleach to furnish the sulfonamide in a one-pot process. organic-chemistry.org

Macrocyclization and Ring Expansion Strategies Incorporating Sulfonamide Units

While this compound is an acyclic molecule, the incorporation of the sulfonamide functional group is a critical aspect of macrocyclic chemistry, an area of significant interest in drug discovery. york.ac.uk Synthetic methods able to install sulfonamide groups into macrocycles are relatively scarce. york.ac.uk

Recently, novel ring expansion strategies have been developed to synthesize medium-sized and macrocyclic sulfonamides. nih.govresearchgate.netresearchgate.net These methods often employ cascade reactions, which combine multiple steps into a single, efficient operation. york.ac.uk Two notable strategies are:

Nitro Reduction Initiated Ring Expansion: A linear precursor containing a 2-nitrobenzenesulfonamide (B48108) is prepared. Reduction of the nitro group to an aniline (B41778) initiates a spontaneous or base-mediated intramolecular cyclization and ring expansion, yielding a macrocyclic sulfonamide. researchgate.net

Conjugate Addition Initiated Ring Expansion: An alternative strategy involves an intramolecular conjugate addition of an amine to an α,β-unsaturated system to trigger the ring expansion cascade. researchgate.net

These strategies are powerful because they avoid the challenges of direct macrocyclization, such as the need for high-dilution conditions, by proceeding through a series of kinetically favorable smaller ring intermediates. acs.org While not directly applicable to the synthesis of a simple acyclic sulfonamide, these advanced methods highlight the versatility of the sulfonamide group in the construction of complex molecular architectures. york.ac.ukacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. sci-hub.setandfonline.com

Solvent-Free and Aqueous Media Reactions

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com Significant progress has been made in developing synthetic routes to sulfonamides in environmentally benign media like water or under solvent-free conditions.

Aqueous Media: Water is an ideal solvent from a cost, safety, and environmental perspective. rsc.org Facile and efficient methods for sulfonamide synthesis have been developed in water, often using a simple inorganic base like sodium carbonate to control the pH and scavenge the HCl produced from the reaction of a sulfonyl chloride and an amine. mdpi.comrsc.orgrsc.org A major benefit of this approach is the straightforward isolation of the product; many sulfonamides are poorly soluble in water and precipitate out of the reaction mixture upon acidification, allowing for simple collection by filtration with high purity. rsc.orgrsc.org This method would be highly applicable to the synthesis of this compound, potentially offering a simple and environmentally friendly production and isolation process.

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent another important green synthetic strategy. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting amines with sulfonyl chlorides on the surface of solid bases like potassium carbonate at room temperature, affording products in high yield with simple work-up. sci-hub.se Microwave-assisted solvent-free methods have also been shown to be effective, often increasing yields and dramatically reducing reaction times. scielo.br The reaction of sulfonyl chlorides with N-silylamines can also be performed without a solvent, generating the sulfonamide and trimethylsilyl (B98337) chloride, a byproduct that can be easily removed by distillation. nih.gov

Table 2: Green Media Approaches for Sulfonamide Synthesis

| Approach | Solvent | Key Features | Advantages for this compound Synthesis |

|---|---|---|---|

| Aqueous Synthesis | Water | Use of inorganic base (e.g., Na2CO3), dynamic pH control | Environmentally benign, simple product isolation via precipitation, low cost |

| Solvent-Free Synthesis | None | Often uses solid supports or microwave irradiation | Reduced waste, potential for faster reactions, simplified work-up |

Sustainable Catalysis for Sulfonamide Formation

Catalysis is a cornerstone of green chemistry, enabling efficient transformations with minimal waste. sci-hub.se Several catalytic systems have been developed for sulfonamide synthesis that offer advantages over traditional stoichiometric methods.

Metal-Catalyzed Synthesis: Transition metal catalysts, particularly copper and palladium, have been employed to facilitate the formation of the S-N bond.

Copper catalysis has been used in the multicomponent synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in green solvents like deep eutectic solvents. sci-hub.se More recently, synergetic photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. thieme-connect.com

Palladium catalysis is instrumental in coupling reactions, such as the one-pot conversion of aryl halides to sulfonamides using potassium metabisulfite as the sulfur source. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and sustainable reaction conditions. nih.govbohrium.comnih.gov Metal-free photocatalytic approaches can generate sulfonyl radical intermediates from sulfonamides, allowing for their further functionalization. nih.gov Another strategy uses photocatalysis to generate alkyl radicals from readily available carboxylic acids, which can then be trapped with sulfinylamine reagents to ultimately yield sulfonamides after an oxidation step. acs.orgorganic-chemistry.org This method provides a novel disconnection for accessing alkyl sulfonamides like this compound from its corresponding carboxylic acid.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused. mdpi.comacs.org Sulfonic acid groups have been immobilized on supports like silica (B1680970) or titania to create solid acid catalysts. mdpi.comresearchgate.net These materials can effectively catalyze various reactions, including those relevant to sulfonamide synthesis, under more sustainable conditions. mdpi.com Florisil, montmorillonite (B579905) KSF, and K10 are inexpensive, reusable solid supports that have been shown to catalyze the formation of sulfonamides under solvent-free conditions. scielo.br

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the spatial relationships and dynamic processes within the molecule.

The initial characterization involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of 2,4-dimethylpentane (B89610) would show distinct signals for its different proton environments. docbrown.info Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For 2,4-Dimethylpentane-3-sulfonamide, the presence of the sulfonamide group would introduce additional complexity and chemical shift changes.

To resolve ambiguities and confirm the carbon skeleton, a series of 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com It is invaluable for tracing out the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu It is crucial for identifying quaternary carbons and piecing together the complete molecular framework by connecting different spin systems.

The expected NMR data, based on the structure of this compound, is summarized in the following tables.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1, H-1' | 0.90 | d | 6.8 |

| H-2 | 1.85 | m | - |

| H-3 | 3.50 | m | - |

| H-4 | 1.85 | m | - |

| H-5, H-5' | 0.90 | d | 6.8 |

| NH₂ | 5.50 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1, C-1' | 18.5 |

| C-2 | 32.0 |

| C-3 | 65.0 |

| C-4 | 32.0 |

| C-5, C-5' | 18.5 |

Table 3: Key Hypothetical 2D NMR Correlations for this compound

| Correlation Type | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) |

| COSY | H-1, H-1' | H-2 |

| COSY | H-2 | H-1, H-1', H-3 |

| COSY | H-3 | H-2, H-4 |

| COSY | H-4 | H-3, H-5, H-5' |

| COSY | H-5, H-5' | H-4 |

| HSQC | H-1, H-1' | C-1, C-1' |

| HSQC | H-2 | C-2 |

| HSQC | H-3 | C-3 |

| HSQC | H-4 | C-4 |

| HSQC | H-5, H-5' | C-5, C-5' |

| HMBC | H-1, H-1' | C-2, C-3 |

| HMBC | H-3 | C-1, C-1', C-5, C-5' |

| HMBC | H-5, H-5' | C-3, C-4 |

When chirality is present, as would be the case for enantiomers or diastereomers of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to determine the relative stereochemistry. These experiments detect protons that are close in space, regardless of whether they are connected through bonds.

NOESY/ROESY: Cross-peaks in these spectra indicate through-space proximity of protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. For small to medium-sized molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs. columbia.edu The presence or absence of specific NOE/ROE signals allows for the assignment of relative configurations of stereocenters.

The 2,4-dimethylpentane backbone allows for rotation around its carbon-carbon single bonds, leading to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these processes.

By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rates of conformational exchange and calculate the activation energy barriers for bond rotation. This provides a quantitative measure of the molecule's flexibility and the relative stability of its different conformers.

Single-Crystal X-ray Diffraction Studies

While NMR provides detailed information about the molecule's structure in solution, single-crystal X-ray diffraction offers a precise picture of its arrangement in the solid state. This technique is the gold standard for determining the absolute configuration and observing intermolecular interactions. nih.gov

If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, X-ray diffraction can unambiguously determine its absolute configuration. researchgate.net The diffraction data also reveals how the molecules pack together in the crystal lattice, identifying the unit cell parameters and any crystallographic symmetry.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

The crystal structure provides a detailed map of the intermolecular forces that hold the molecules together. For this compound, the sulfonamide group is capable of forming strong hydrogen bonds, with the NH₂ group acting as a hydrogen bond donor and the sulfonyl oxygens as acceptors. These interactions would likely play a dominant role in the formation of the supramolecular structure. nih.gov

Vibrational Spectroscopy for Molecular Structure Confirmation

While a dedicated experimental spectrum for this compound is not available, a detailed predictive analysis of its IR and Raman spectra can be constructed based on the known vibrational modes of the sulfonamide group and the 2,4-dimethylpentane backbone. kau.edu.sarsc.org

The IR spectrum is expected to be dominated by strong absorptions from the polar S=O and N-H bonds of the sulfonamide moiety. The Raman spectrum, in contrast, will likely show strong signals for the non-polar C-H and C-C bonds of the alkyl chain.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Assignment |

| N-H Stretching | 3400 - 3200 | Strong, Broad | Medium | Asymmetric and symmetric stretching of the -NH₂ group. Broadening is due to hydrogen bonding. A band of the stretching vibrations of associated NH groups was detected at 3250 cm⁻¹. mdpi.com |

| C-H Stretching (Aliphatic) | 2975 - 2850 | Strong | Strong | Asymmetric and symmetric stretching of CH, CH₂, and CH₃ groups in the 2,4-dimethylpentane backbone. |

| S=O Asymmetric Stretching | 1350 - 1310 | Very Strong | Medium | One of the most characteristic and intense bands for a sulfonamide. |

| S=O Symmetric Stretching | 1170 - 1140 | Very Strong | Strong | Another key diagnostic band for the sulfonyl group. |

| C-H Bending (Isopropyl Group) | 1470 - 1450 & 1385 - 1365 | Medium to Strong | Medium | Characteristic bending vibrations for the gem-dimethyl groups of the isopropyl moieties. |

| N-H Bending (Scissoring) | 1650 - 1550 | Medium | Weak | Deformation of the H-N-H angle. |

| S-N Stretching | 950 - 900 | Medium | Medium to Strong | Stretching of the sulfur-nitrogen bond. |

| C-S Stretching | 800 - 600 | Medium to Weak | Strong | Stretching of the carbon-sulfur bond. |

| SO₂ Deformation (Scissoring, Wagging, etc.) | 600 - 500 | Medium | Medium | Bending and rocking motions of the sulfonyl group. |

| C-C Skeletal Vibrations | 1200 - 800 | Weak to Medium | Medium to Strong | "Fingerprint" region, corresponding to the complex vibrations of the carbon skeleton. |

The vibrational spectrum of this compound can be dissected to correlate specific bands with the distinct chemical environments within the molecule.

The Sulfonamide Moiety (-SO₂NH₂): This functional group is the most prominent contributor to the mid-frequency region of the IR spectrum. The very strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are definitive indicators of the sulfonyl group. ripublication.com The positions of these bands can be subtly influenced by the electronic environment and hydrogen bonding. The N-H stretching vibrations appear at high wavenumbers and are typically broad in the condensed phase due to intermolecular hydrogen bonding. mdpi.com The S-N stretch provides further confirmation of the sulfonamide linkage.

Theoretical and Computational Investigations of this compound

While specific comprehensive theoretical and computational studies on this compound are not extensively available in public literature, this section outlines the established methodologies and expected findings from such investigations, based on research conducted on analogous simple alkyl and other sulfonamide derivatives.

Applications in Asymmetric Synthesis

Use as a Chiral Auxiliary

A chiral auxiliary is a temporary functional group that is attached to a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. The bulky isopropyl groups on this compound could effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered side, thereby inducing asymmetry. Its application could be explored in reactions such as aldol (B89426) additions, Diels-Alder reactions, or alkylations.

Role in Catalysis

The nitrogen atom of the sulfonamide could be deprotonated to form a chiral anion that could act as a chiral Brønsted base catalyst. Alternatively, the sulfonamide could be incorporated as a ligand for a metal catalyst. The steric bulk and chirality of the ligand would create a well-defined chiral pocket around the metal center, enabling enantioselective transformations. nih.gov

Substrate Scope and Limitations

The effectiveness of this compound as a chiral auxiliary or ligand would depend on the specific reaction and substrate. The significant steric hindrance might limit its application to smaller substrates. For larger or more sterically demanding substrates, the bulky nature of the sulfonamide might impede the reaction altogether. Further research would be necessary to delineate the full substrate scope and identify any limitations of this potentially useful chiral building block.

Reactivity and Chemical Transformations of 2,4 Dimethylpentane 3 Sulfonamide

Transformations of the Isopropyl Moieties

Selective Functionalization of Alkyl Chains

The selective functionalization of unactivated C-H bonds in alkyl chains is a formidable challenge in organic synthesis. For a molecule like 2,4-Dimethylpentane-3-sulfonamide, this would involve targeting specific positions on the branched pentyl backbone for the introduction of new functional groups. Such transformations would be highly valuable for creating novel molecular architectures and for structure-activity relationship studies.

Despite the importance of C-H functionalization, a thorough review of available scientific databases and literature reveals no specific studies detailing methods for the selective functionalization of the alkyl chains of this compound. General methodologies for the C-H functionalization of alkanes exist, often employing transition metal catalysis or radical-based approaches. However, the application of these methods specifically to this compound, and the influence of the sulfonamide group on the regioselectivity and stereoselectivity of such reactions, have not been reported.

Investigations into Remote Substituent Effects

The study of remote substituent effects involves understanding how a functional group at one position in a molecule influences the reactivity at a distant site. In the context of this compound, this would entail investigating how the sulfonamide group affects chemical reactions occurring on the pentyl chain, or conversely, how substituents on the alkyl chain might modulate the properties and reactivity of the sulfonamide moiety.

Applications of 2,4 Dimethylpentane 3 Sulfonamide As a Chemical Building Block or Research Tool

Use as a Chiral Auxiliary in Asymmetric Synthesis

The sulfonamide functional group is a cornerstone in the design of chiral auxiliaries for asymmetric synthesis. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively form one enantiomer over another. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Given that 2,4-dimethylpentane-3-sulfonamide possesses a chiral center at the 3-position of the pentane (B18724) backbone, it could potentially be resolved into its individual enantiomers and utilized as a chiral auxiliary. Its bulky isopropyl groups flanking the sulfonyl group could provide the necessary steric hindrance to effectively control the stereochemical outcome of reactions. The mechanism would likely be analogous to that of other well-known sulfinamide and sulfonamide auxiliaries, where the sulfonamide moiety coordinates to a metal or reagent and the chiral framework blocks one face of the reactive intermediate from attack. nih.gov

Illustrative Data for a Related Chiral Sulfinamide Auxiliary in Asymmetric Addition:

| Entry | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | Et₂Zn | 98:2 |

| 2 | Isobutyraldehyde | Et₂Zn | 97:3 |

| 3 | Cinnamaldehyde | MeMgBr | 95:5 |

This table presents typical results for the addition of organometallic reagents to aldehydes using a chiral sulfinamide auxiliary, demonstrating the high levels of stereocontrol achievable. Similar performance could be hypothesized for an enantiopure form of this compound.

Role as a Ligand in Organometallic Chemistry and Catalysis

Sulfonamides can act as versatile ligands for a variety of metal centers, finding applications in organometallic chemistry and catalysis. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal, influencing its electronic properties and steric environment. This, in turn, can modulate the reactivity and selectivity of the metal catalyst in various transformations, such as polymerization reactions. acs.orgacs.org

For instance, sulfonamide-supported aluminum and group 4 complexes have been developed as catalysts for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone. acs.orgacs.org The ligand framework, which could be derived from a molecule like this compound, plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer. The bulky alkyl groups of this compound could create a well-defined coordination pocket around the metal center, potentially leading to highly controlled polymerization processes.

Precursor in the Synthesis of Complex Molecular Architectures

The sulfonamide group is a robust and versatile functional group that can serve as a precursor or a directing group in the synthesis of more complex molecules. thieme-connect.com It is stable to a wide range of reaction conditions, yet it can be transformed or removed when necessary. Recent studies have shown that sulfonamides can act as precursors to nitrogen-centered radicals, which are valuable intermediates for constructing carbon-nitrogen bonds. acs.orgnsf.gov

In this context, this compound could be employed as a starting material for generating a sterically hindered aminyl radical. This reactive intermediate could then participate in various coupling reactions to form new C-N bonds, leading to the synthesis of complex amines and amidines. acs.org Furthermore, the sulfonamide group itself is a key pharmacophore in many drug molecules, and its incorporation into novel molecular scaffolds is of significant interest in medicinal chemistry. nih.gov

Investigation as an Electrolyte Component in Advanced Battery Systems

There is a growing interest in developing novel electrolytes for next-generation battery technologies, such as lithium-oxygen (Li-O₂) and high-voltage lithium-metal batteries, to overcome the stability issues of conventional carbonate-based electrolytes. nih.govmit.edu Sulfonamide-based solvents have emerged as a promising class of electrolyte components due to their high electrochemical oxidative stability and their ability to form stable electrode-electrolyte interfaces. nih.govmit.eduresearchgate.netnih.gov

A rationally designed sulfonamide solvent can exhibit exceptional stability in the harsh chemical environment of a Li-O₂ battery and can suppress detrimental side reactions at the high voltages required for energy-dense cathodes like LiCoO₂. nih.govmit.edu The properties of this compound, such as its polarity, viscosity, and electrochemical window, would need to be characterized to assess its suitability. However, based on the performance of other synthetic sulfonamides, it is plausible that it could contribute to the formulation of more stable and efficient electrolytes for advanced battery systems. nih.govresearchgate.netnih.gov

Performance of a Sulfonamide-Based Electrolyte in a High-Voltage Li||LCO Battery:

| Parameter | Sulfonamide-Based Electrolyte | Carbonate-Based Electrolyte |

| Charging Voltage | 4.55 V | 4.55 V |

| Capacity Retention (200 cycles) | 89% | < 60% |

| Coulombic Efficiency | > 99.8% | ~99.5% |

This table, based on data for a developed sulfonamide electrolyte, illustrates the significant improvement in cycling stability and efficiency at high voltages compared to standard electrolytes. mit.edu A similar enhancement could be a target for electrolytes incorporating novel sulfonamides like this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 2,4-Dimethylpentane-3-sulfonamide should prioritize the exploration of novel synthetic pathways that improve upon traditional methods. Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine, which can be effective but may generate stoichiometric amounts of waste.

Future investigations could focus on catalyst-driven approaches to improve atom economy and reduce environmental impact. For instance, the use of transition-metal catalysts could enable the direct C-H activation of 2,4-dimethylpentane (B89610) followed by sulfonamidation, thus avoiding the pre-functionalization of the starting materials. Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. The versatility of the 2-aminothiazole (B372263) scaffold, which readily reacts with sulfonyl chlorides, suggests that derivatives of this compound could be efficiently synthesized for various applications. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Sulfonamidation | High atom economy, reduced waste | Development of selective and active catalysts |

| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor |

| Use of Novel Sulfonating Agents | Milder reaction conditions, broader substrate scope | Design and application of new sulfonating reagents |

Advanced Spectroscopic and Structural Characterization of New Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for predicting their behavior and potential applications. Advanced spectroscopic techniques are indispensable for this purpose.

Future research should involve a comprehensive spectroscopic and crystallographic analysis of newly synthesized derivatives. Techniques such as single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of these new compounds. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and vibrational modes of the molecules. researchgate.net This combined approach allows for a detailed understanding of the structure-property relationships within this family of compounds.

Integration of Machine Learning and AI in Design and Synthesis Optimization

| AI/ML Application | Objective | Potential Impact |

| Retrosynthetic Analysis | Discover novel and efficient synthetic pathways | Reduced development time and cost |

| Reaction Optimization | Predict optimal reaction conditions for higher yields | Increased efficiency and sustainability of synthesis |

| Property Prediction | In silico screening of virtual derivatives | Accelerated discovery of compounds with desired properties |

Development of this compound as a Versatile Research Tool

Beyond its intrinsic properties, this compound and its derivatives could be developed as versatile tools for various research applications. The sulfonamide functional group is a key pharmacophore in many therapeutic agents, and understanding its interactions with biological targets is of great interest. mdpi.com

Derivatives of this compound could be designed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label and identify specific proteins or enzymes. The structural backbone of 2,4-dimethylpentane offers a non-polar framework that could be exploited to modulate the solubility and cell permeability of these probes. Furthermore, the synthesis of a library of related sulfonamides could be valuable for structure-activity relationship (SAR) studies, helping to elucidate the key structural features required for a particular biological activity.

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a chemical compound can have a significant impact on its physical and chemical stability, as well as its processing and formulation characteristics. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. bohrium.comnih.gov

Future research on this compound should include a thorough investigation of its solid-state properties. This would involve a systematic search for different polymorphic forms through various crystallization techniques. Each polymorph would then be characterized using methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net Understanding the thermodynamic and kinetic relationships between different polymorphs is essential for controlling the solid form during manufacturing and ensuring the long-term stability of the material. The presence of donor and acceptor atoms for intermolecular interactions in the sulfonamide group suggests that polymorphism is a likely phenomenon for this compound. nih.gov

| Solid-State Property | Analytical Technique | Importance |

| Crystalline Form | X-Ray Powder Diffraction (XRPD) | Identification and characterization of polymorphs |

| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Determination of melting points and phase transitions |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Assessment of decomposition temperature and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.